molecular formula C16H8Cl2N2O3S B1420036 3-((3,5-Dichlorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile CAS No. 1019153-09-3

3-((3,5-Dichlorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile

Cat. No. B1420036
M. Wt: 379.2 g/mol
InChI Key: IXEQXQYNYFKQFR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a quinoline ring (a type of heterocyclic aromatic organic compound), a sulfonyl group (a functional group that is the basis of several groups of drugs, which are called sulphonamides), and a nitrile group (an organic compound that has a −C≡N functional group). The presence of these functional groups suggests that this compound could have potential applications in various fields, including medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and aromatic rings. Unfortunately, without specific data or a known crystal structure, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the conditions and the reagents used. For example, the protodeboronation of pinacol boronic esters has been reported, which could potentially be relevant if boronic esters are involved in the reactions with this compound .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The compound 3-((3,5-Dichlorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile is part of a broader class of quinoline derivatives that are extensively studied for their diverse chemical properties and potential applications. Research has focused on exploring the synthesis, structural characterization, and reactivity of quinoline derivatives due to their relevance in medicinal chemistry and material science.

One study detailed the synthesis and hydrolysis of a related quinoline nitrile compound, showcasing the chemical transformations that such compounds can undergo, including ring-opening and ring closure reactions, which are essential for creating various quinoline-based molecules with potential applications in drug design and development (Basafa, Davoodnia, Beyramabadi, & Pordel, 2021).

Another investigation delved into the optoelectronic properties of hydroquinoline derivatives, examining their electronic structure and charge transport capabilities. This research is pivotal for the development of new materials with applications in electronics and photonics (Irfan, Al‐Sehemi, Chaudhry, Muhammad, & Jin, 2020).

Furthermore, studies on the synthesis of quinoline and cinnoline derivatives from halogenated precursors have been reported, highlighting the versatility of quinoline compounds in forming structurally diverse molecules with potential applications in chemical synthesis and medicinal chemistry (Gomaa, 2003).

Material Science and Molecular Engineering

Quinoline derivatives, including 3-((3,5-Dichlorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile, are also of interest in material science and molecular engineering. Their structural and electronic properties make them suitable candidates for developing novel materials with specific functionalities.

For instance, the exploration of quinoline-based compounds in the context of density, sound speed, and viscosity measurements in various solvents at different temperatures provides insights into their physicochemical properties, which is crucial for designing materials with tailored characteristics for specific applications (Baluja & Talaviya, 2016).

Additionally, the investigation of halosulfonylation reactions of enynes leading to functionalized quinolin-2(1H)-ones showcases the synthetic utility of quinoline derivatives in constructing complex molecules. This research underscores the potential of such compounds in organic synthesis and the development of new chemical methodologies (Zhu, Jiang, Hao, Wang, Qiu, Wei, Wang, Li, & Tu, 2016).

Safety And Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. It’s important to use personal protective equipment and follow standard laboratory safety protocols. Specific safety data would depend on experimental testing .

properties

IUPAC Name

3-(3,5-dichlorophenyl)sulfonyl-4-oxo-1H-quinoline-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8Cl2N2O3S/c17-10-4-11(18)6-12(5-10)24(22,23)15-8-20-14-2-1-9(7-19)3-13(14)16(15)21/h1-6,8H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEQXQYNYFKQFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=O)C(=CN2)S(=O)(=O)C3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((3,5-Dichlorophenyl)sulfonyl)-4-oxo-1,4-dihydroquinoline-6-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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